(5-(tert-Butyl)isoxazol-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(5-tert-butyl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3 |
InChI Key |
YAMMAECNHGLFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Tert Butyl Isoxazol 3 Yl Methanamine and Derivatives
Cycloaddition Approaches to Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring is most effectively achieved through cycloaddition reactions. nih.gov Among these, the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, stands out as a powerful and widely used method for creating five-membered heterocycles like isoxazoles and their partially saturated counterparts, isoxazolines. nih.govwikipedia.org This reaction involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, typically an alkene or an alkyne, to form the heterocyclic ring in a regio- and stereoselective manner. wikipedia.org The versatility of this approach allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the dipole and the dipolarophile. mdpi.com
The 1,3-dipolar cycloaddition of nitrile oxides is a cornerstone reaction for the synthesis of isoxazoles and isoxazolines. nih.govresearchgate.net Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that readily engage with carbon-carbon double or triple bonds. chem-station.com This reaction is of considerable importance as it provides a direct route to the isoxazole core structure. nih.govchem-station.com The general mechanism involves the concerted participation of the 4 π-electrons from the nitrile oxide and 2 π-electrons from the dipolarophile. chesci.com While many methods exist for isoxazole formation, the cycloaddition of nitrile oxides to alkynes and alkenes is often the most effective and common strategy. nih.govtandfonline.com
Nitrile oxides are typically unstable and are therefore generated in situ from various stable precursors. nih.govmdpi.com The most common and practical method for generating nitrile oxides is the oxidative dehydrogenation of aldoximes. researchgate.netacs.org This transformation can be achieved using a wide range of oxidizing agents.
Common methods for generating nitrile oxides include:
Dehydrohalogenation of Hydroximoyl Halides: This is a classic method where a base is used to eliminate a hydrogen halide from a hydroximoyl chloride or bromide. researchgate.netacs.org
Dehydration of Primary Nitro Compounds: This method provides another route to the -C-N-O sequence required for nitrile oxide formation. researchgate.net
Oxidation of Aldoximes: A variety of oxidants can be employed, such as lead tetraacetate, alkali hypohalites (e.g., NaOCl), N-bromosuccinimide (NBS), and hypervalent iodine reagents like iodobenzene (B50100) diacetate and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). researchgate.netmdpi.comorganic-chemistry.org The use of t-butyl hypoiodite (B1233010) (t-BuOI), generated from t-BuOCl and NaI, has also been reported as a powerful reagent for this purpose under mild conditions. organic-chemistry.org
For the synthesis of the (5-(tert-Butyl)isoxazol-3-yl) moiety, a key precursor would be a nitrile oxide that can react with a tert-butyl-containing dipolarophile. Alternatively, and more directly for forming the 3-position substituent, the reaction would involve generating a nitrile oxide from an appropriate precursor that leads to the methanamine group (or a protected version) and reacting it with a tert-butyl substituted alkyne like 3,3-dimethyl-1-butyne.
The in situ generated nitrile oxides are trapped by dipolarophiles to yield five-membered heterocyclic rings. researchgate.net The reaction with alkynes leads directly to the aromatic isoxazole ring, while reaction with alkenes produces the corresponding 2-isoxazolines, which can be subsequently oxidized to isoxazoles if desired. mdpi.comtandfonline.comtandfonline.com This method is highly versatile, accommodating a wide range of functional groups on both the nitrile oxide precursor and the dipolarophile. tandfonline.comtandfonline.com For instance, the reaction of in situ generated nitrile oxides with terminal alkynes is a highly efficient route to 3,5-disubstituted isoxazoles. rsc.org Mechanochemical methods, such as ball-milling, have also been developed to carry out these cycloadditions efficiently and in a more environmentally friendly manner, often providing high yields in short reaction times. tandfonline.comtandfonline.com
To synthesize the 5-tert-butylisoxazole core, a common strategy would involve the reaction of a nitrile oxide with a tert-butyl-substituted alkyne, such as 3,3-dimethyl-1-butyne.
| Nitrile Oxide Precursor | Dipolarophile | Key Reagent/Condition | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic/Aliphatic Aldoximes | Alkenes/Alkynes | NaCl, Oxone, Na₂CO₃, Ball-milling | Isoxazolines/Isoxazoles | Up to 86% | tandfonline.comtandfonline.com |
| Aldoximes | Terminal Alkynes | Hypervalent Iodine | 3,5-Disubstituted Isoxazoles | High | rsc.org |
| Aldoximes | Alkenes/Alkynes | t-Butyl Hypoiodite (t-BuOI) | Isoxazolines/Isoxazoles | Good | organic-chemistry.org |
| Resin-bound Carboxylic Acids (via alkyne) | Aryl/Alkyl Nitrile Oxides | Solid-Phase Synthesis | Disubstituted Isoxazoles | - | nih.gov |
| (E)-3-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime | Intramolecular Alkyne | Hypervalent Iodine(III) catalyst | Fused Isoxazole | 86% | nih.gov |
The regioselectivity of the 1,3-dipolar cycloaddition between nitrile oxides and unsymmetrical alkynes or alkenes is a critical factor in determining the final substitution pattern of the isoxazole ring. mdpi.com The reaction can theoretically produce two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles from a terminal alkyne). The outcome is governed by a combination of steric and electronic factors. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity. mdpi.comchesci.com The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chesci.com Generally, for terminal alkynes, the reaction with nitrile oxides leads predominantly to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. rsc.org For instance, reactions of nitrile oxides with terminal alkynes using hypervalent iodine reagents or copper catalysts consistently yield 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.org Density functional theory (DFT) studies have shown that activation energies, influenced by distortion energies and steric effects, are key determinants of the observed regioselectivity. nih.gov
While many 1,3-dipolar cycloadditions proceed under thermal conditions without a catalyst, the use of metal catalysts can significantly enhance reaction rates, yields, and selectivity, often allowing for milder reaction conditions. chemrxiv.orgrsc.org Copper(I) salts are particularly effective catalysts for the reaction between in situ generated nitrile oxides and terminal alkynes, providing excellent yields of 3,5-disubstituted isoxazoles. organic-chemistry.org Silver-catalyzed cycloadditions have also been reported to improve yields compared to uncatalyzed reactions. harvard.edu
Conversely, there is a strong drive to develop metal-free synthetic routes to avoid issues of cost, toxicity, and product contamination. rsc.org Metal-free approaches often rely on hypervalent iodine reagents or specific reaction conditions. organic-chemistry.orgrsc.org For example, a convenient one-pot, three-step procedure for isoxazoline synthesis involves the oxidation of aldoximes with an in situ generated hypervalent iodine compound, followed by cycloaddition, all without the need for a metal catalyst. organic-chemistry.org Similarly, practical methods for synthesizing fused isoxazoles have been developed using the cycloaddition of nitrile oxides onto heterocyclic dicarbonyl compounds without metal catalysis. nih.gov
tert-Butyl nitrite (B80452) (TBN) has emerged as a versatile reagent in modern organic synthesis, acting as both a radical initiator and a source of the N-O fragment required for isoxazole/isoxazoline formation. nih.govnih.govresearchgate.net This approach represents a significant departure from the classic aldoxime-based generation of nitrile oxides. In these reactions, TBN facilitates a radical-based nitrile oxidation cycloaddition. nih.govnih.gov
This metal-free method often involves the functionalization of a C-H bond, typically a C(sp³)–H bond adjacent to a carbonyl group, to generate a radical intermediate. organic-chemistry.orgnih.gov This radical then engages in a sequence involving TBN to form a nitrile oxide-like species, which subsequently undergoes an intramolecular cycloaddition with a tethered alkene or alkyne. nih.govnih.gov This strategy has been successfully applied to the synthesis of complex polycyclic architectures containing fused isoxazole and isoxazoline rings with various ring sizes. nih.govnih.govresearchgate.net The use of TBN as a nitrating source in cascaded reactions provides a powerful, metal-free method for constructing these heterocyclic systems. acs.org
| Starting Material | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Alkenyl/alkynyl-substituted aryl methyl ketones | Radical Nitrile Oxidation / Intramolecular Cycloaddition | Isoxazole/isoxazoline-fused oxacyclic ketones | Metal-free, additive-free, forms polycyclic structures | nih.govnih.gov |
| Ketones and Alkynes/Alkenes | C(sp³)-H Functionalization / 1,3-Dipolar Cycloaddition | Oxazole and Isoxazoline derivatives | Metal-free, diverse functionalities | organic-chemistry.org |
| 1,3-Enynes and Sodium Sulfinates | Three-component 1,3,4-trifunctionalization cascade | 5-Sulfonylisoxazoles | TBN as radical initiator and N-O unit | researchgate.net |
| Aryl Alkynoates | Nitrative Cyclization | 3-Nitrocoumarins | Metal-free nitrating source, cascaded reaction | acs.org |
Metal-Catalyzed and Metal-Free Cycloaddition Variants
Copper-Mediated and Palladium-Catalyzed Cyclizations
The construction of the isoxazole ring has been significantly advanced by the use of transition metal catalysis, with copper and palladium complexes being particularly effective. These metals facilitate intramolecular cyclizations of strategically designed linear precursors, often under mild conditions and with high efficiency.
Copper-mediated cyclizations frequently involve the intramolecular reaction of oxime derivatives. One notable method is the copper-catalyzed synthesis of trisubstituted isoxazoles from alkynyl oxime ethers. In this process, a copper(II) salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), promotes the intramolecular addition of the oxime oxygen to the alkyne group. acs.org This is followed by a rearrangement to yield the aromatic isoxazole ring. Another approach involves a one-pot oxidation and cyclization sequence starting from propargylamines. thieme-connect.comresearchgate.net The propargylamine (B41283) is first oxidized to an oxime, which then undergoes a CuCl-mediated intramolecular cyclization to form the isoxazole core. thieme-connect.comresearchgate.net These copper-catalyzed methods are valued for their atom economy and ability to construct polysubstituted isoxazoles. acs.org
Palladium-catalyzed cyclizations offer another powerful route to isoxazole synthesis. A prominent example is the palladium(II)-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes. acs.orgnih.gov This reaction proceeds via a 5-endo-dig cyclization to form a heteroaryl palladium intermediate, which can then undergo further reactions, such as Heck coupling, to introduce additional diversity into the final molecule. acs.org The addition of salts like tetrabutylammonium (B224687) bromide (n-Bu₄NBr) can significantly improve the yields of these cascade reactions. acs.orgnih.gov While some palladium-catalyzed methods are designed for related heterocycles like oxazoles or benzisoxazoles, the underlying principles of C-H activation and annulation are often applicable to isoxazole synthesis as well. nih.govrsc.org
Interactive Table 1: Overview of Metal-Catalyzed Cyclization Methodologies
| Catalyst System | Substrate Type | Reaction Type | Key Features |
|---|---|---|---|
| Cu(OTf)₂ | Alkynyl oxime ethers | Cascade Cyclization–Migration | Atom-economical, regioselective for 3,4,5-trisubstituted isoxazoles. acs.org |
| CuCl | Propargylamines | One-Pot Oxidation/Cyclization | Tolerates a wide range of functional groups; proceeds via an oxime intermediate. thieme-connect.comresearchgate.net |
| Pd(OAc)₂ / n-Bu₄NBr | 2-Alkyn-1-one O-methyl oximes | Cascade Cyclization–Alkenylation | Forms 3,4,5-trisubstituted isoxazoles; additive diminishes undesired byproducts. acs.orgnih.gov |
| Pd Catalyst | Alkynyl oxime ethers | Cascade Annulation/Allylation | Provides functionalized isoxazoles with good functional group compatibility. organic-chemistry.org |
Condensation and Cyclization Strategies for Isoxazole Core Construction
Classical and modern cyclization strategies provide robust and versatile methods for assembling the isoxazole core from acyclic precursors. These methods are broadly categorized by the key bond-forming steps that define the heterocycle.
Hydroxylamine-Mediated Cyclization with 1,3-Bielectrophiles
The most traditional and widely used method for constructing the isoxazole ring is the condensation reaction between hydroxylamine (B1172632) and a 1,3-bielectrophilic component. researchgate.netyoutube.com This component is typically a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netnanobioletters.com
The reaction mechanism begins with the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl, forming an imine or oxime intermediate. youtube.comnanobioletters.com This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the second carbonyl. youtube.com A final dehydration step then yields the stable aromatic isoxazole ring. youtube.com This method is highly effective and allows for significant variation in the substituents at the 3- and 5-positions of the isoxazole, dictated by the structure of the starting 1,3-dicarbonyl compound. tcichemicals.com
Ring Closure Reactions via Functional Group Transformations
Modern synthetic methods have introduced innovative ring closure strategies that proceed through the transformation of carefully designed functional groups. A notable example is the use of tert-butyl nitrite (TBN) in radical cascade reactions to build the isoxazole ring. researchgate.netnih.gov
In one such strategy, a multicomponent reaction involving an alkene, an aldehyde, and TBN generates a β-carbonyl ketoxime intermediate. researchgate.net TBN serves as both a radical initiator and the source of the N-O fragment. nih.gov The process involves the formation of a radical that attacks the alkene, followed by trapping with a nitroso radical (generated from TBN) to form an oxime. researchgate.net This β-carbonyl ketoxime intermediate then undergoes an intramolecular cyclization and subsequent dehydrogenation to furnish the disubstituted isoxazole. researchgate.net This approach is distinguished by its ability to construct the ring from simple, commercially available starting materials in a single pot. researchgate.net
Interactive Table 2: Comparison of Isoxazole Core Construction Strategies
| Strategy | Key Reagents | Intermediate | Key Advantages |
|---|---|---|---|
| Hydroxylamine-Mediated Cyclization | Hydroxylamine, 1,3-Diketone | Oxime | High reliability, direct control over C3/C5 substituents. researchgate.netyoutube.comnanobioletters.com |
| tert-Butyl Nitrite Radical Cascade | Alkene, Aldehyde, TBN | β-Carbonyl ketoxime | One-pot synthesis from simple precursors, novel bond formations. researchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | Isoxazoline (initially) | Highly versatile for creating substituted isoxazoles. organic-chemistry.orgresearchgate.netnih.gov |
Targeted Synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanamine and Substituted Analogues
The synthesis of the specific target molecule, this compound, requires precise control over the regiochemistry of the isoxazole ring formation and subsequent functionalization of the side chain.
Strategies for Introducing the tert-Butyl Moiety into the Isoxazole Ring
The placement of the bulky tert-butyl group at the C5 position of the isoxazole ring is a critical step that determines the identity of the final compound. The most straightforward approach utilizes the classical hydroxylamine condensation method (see 2.2.1). To achieve the desired 5-tert-butyl substitution, a 1,3-dicarbonyl precursor containing a terminal tert-butyl ketone is required. For example, the reaction of hydroxylamine with 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) would lead to the formation of 3-phenyl-5-tert-butylisoxazole. The regioselectivity of the cyclization generally places the substituent from the more reactive carbonyl (in this case, the one adjacent to the phenyl group) at the C3 position.
The synthesis of 3-amino-5-tert-butylisoxazole (B1265968), a close precursor to the target compound, has been documented and relies on this principle. google.com This confirms that building the isoxazole ring with the tert-butyl group already incorporated into the acyclic starting material is a viable and established strategy.
Synthesis of the Methanamine Side Chain
Once the 5-tert-butylisoxazole core is established, the final step is the construction of the methanamine (-CH₂NH₂) group at the C3 position. This is typically achieved through the reduction of a suitable functional group.
Common precursors for this transformation include nitriles, amides, or azides. For instance, a 5-(tert-butyl)isoxazole-3-carbonitrile (B584893) can be synthesized and subsequently reduced to the desired this compound. This reduction can be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Similarly, the reduction of a 5-(tert-butyl)isoxazole-3-carboxamide (B1338901) would also yield the target primary amine. Another route involves the conversion of a 3-carboxylic acid to an acyl azide (B81097) via a Curtius rearrangement, which can then be hydrolyzed to the amine. An alternative strategy, demonstrated in the synthesis of analogous structures, involves the reduction of a C3-carbonyl to a carbinol, followed by conversion to a chloromethyl derivative and subsequent displacement with an amine source. researchgate.net
Preparation of Diverse this compound Derivatives
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. A significant class of these derivatives are N,N'-disubstituted ureas, which have been explored for their biological activity. nih.gov The general synthesis of these urea (B33335) derivatives involves the reaction of this compound with an appropriately substituted phenyl isocyanate. However, a more common and adaptable laboratory-scale approach involves a multi-step sequence starting from a precursor.
For instance, the synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, such as the potent FMS-like tyrosine kinase-3 (FLT3) inhibitor AC220 and its analogs, provides a clear example of derivatization. nih.govresearchgate.net In these syntheses, the key intermediate is often an aniline (B41778) derivative which is then reacted to form the urea linkage. A general procedure involves reacting an amino-functionalized core, for example, 4-(imidazo[2,1-b] nih.govrsc.orgbenzothiazol-2-yl)aniline, with a phosgene (B1210022) equivalent like triphosgene (B27547) to form an isocyanate in situ. This is followed by the addition of 3-amino-5-tert-butylisoxazole to yield the final urea product. amazonaws.com
Another key strategy for diversification involves the reaction of the amine with various electrophilic reagents. For example, reaction with acyl chlorides or anhydrides would produce the corresponding amides. Furthermore, substitution reactions on related isoxazole structures have been shown to be effective. The conversion of (isoxazol-3-yl)arylmethanols to the corresponding chloromethanes using thionyl chloride creates a reactive intermediate. researchgate.net This intermediate can then be treated with various O- and N-nucleophiles, such as morpholine (B109124) or benzylamine, to generate a library of derivatives. researchgate.net This approach suggests that the hydroxyl precursor to this compound, (5-(tert-butyl)isoxazol-3-yl)methanol, could be similarly activated and substituted to create diverse analogs.
The following table summarizes examples of synthesized derivatives based on the (5-(tert-butyl)isoxazol-3-yl) core structure, highlighting the modifications made to the parent amine.
| Derivative Name | Modification from Parent Amine | Synthetic Precursors | Reference |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | Formation of a urea linkage | 3-Amino-5-tert-butylisoxazole, 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)aniline | nih.gov |
| N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govrsc.orgbenzothiazol-2-yl]phenyl}urea (AC220) | Formation of a urea linkage and further substitution on the phenyl ring | 3-Amino-5-tert-butylisoxazole, 4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govrsc.orgbenzothiazol-2-yl]aniline | researchgate.netdocumentsdelivered.com |
| N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(imidazo[2,1-b] nih.govrsc.orgbenzothiazol-2-yl)phenyl]urea | Formation of a urea linkage | 3-Amino-5-tert-butylisoxazole, 4-(Imidazo[2,1-b]benzothiazol-2-yl)aniline | amazonaws.com |
Optimization of Synthetic Pathways and Industrial Applicability
The efficiency and yield of synthetic pathways leading to this compound and its derivatives are highly dependent on reaction conditions. Systematic optimization is crucial for transitioning from laboratory-scale synthesis to larger-scale production. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. biolmolchem.com
For isoxazole ring formation, which is the core of the target molecule, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method. rsc.org The optimization of this key step can involve:
Catalyst Selection : While many syntheses are metal-catalyzed (e.g., using copper(I) or palladium), there is a drive towards developing metal-free pathways to avoid toxicity and simplify purification. rsc.orgorganic-chemistry.org For palladium-catalyzed cross-coupling reactions used in building complex derivatives, optimization involves screening different palladium sources (e.g., Pd(PPh₃)₄) and ligands. drpress.org
Base and Solvent System : The choice of base and solvent is critical. In Suzuki-Miyaura coupling reactions to build complex backbones, bases like Na₂CO₃ are often used in solvent mixtures such as DME/H₂O. drpress.org Optimizing the solvent ratio and the strength of the base can significantly impact yield and reaction time. For the cycloaddition step itself, bases like NaHCO₃ are common, but the reaction can also be performed under acidic conditions or in novel solvent systems. nih.govrsc.org
Temperature and Reactant Concentration : A systematic study of reaction temperature can maximize product formation while minimizing byproduct generation. For example, in the synthesis of a complex intermediate via a Suzuki reaction, a temperature of 90°C was found to be optimal. drpress.org Similarly, adjusting the molar ratio of the reacting partners, such as the nitrile oxide precursor and the alkyne, is a standard optimization procedure. Research on related heterocyclic syntheses has shown that defining the optimal molar ratio of raw materials is a critical step to increasing product efficiency. biolmolchem.comdrpress.org
A successful optimization was demonstrated in the synthesis of a complex bi-heterocyclic compound where varying the reactant ratio, solvent system, temperature, catalyst, and base led to an optimal yield of 96.7%. drpress.org Such systematic approaches are directly applicable to improving the synthesis of this compound.
Scaling up the synthesis of this compound for industrial production requires careful consideration of cost, safety, efficiency, and environmental impact. The feasibility of large-scale production of related functionalized isoxazoles has been demonstrated, with syntheses being successfully performed on scales of up to 130-150 grams in a laboratory setting, indicating potential for industrial viability. nih.gov
Key considerations for industrial-scale production include:
Cost-Effectiveness : The cost of starting materials, reagents, catalysts, and solvents is a primary factor. Utilizing inexpensive and readily available precursors is essential.
Process Safety and Simplicity : One-pot, multi-component reactions are highly desirable as they reduce the number of unit operations, minimize waste, and save time and energy. nih.govmdpi.com For example, one-pot procedures for generating nitrile oxides in situ and immediately reacting them in a cycloaddition are well-established. organic-chemistry.org
Purification : The ease of product purification is critical. Syntheses that yield highly pure products with minimal chromatographic purification are preferred. mdpi.com
From an environmental perspective, the principles of green chemistry are increasingly important in pharmaceutical manufacturing. For isoxazole synthesis, several environmentally benign alternatives to traditional methods have been developed:
Green Solvents : There is a significant trend towards replacing hazardous organic solvents. Water has been successfully used as a solvent for the synthesis of isoxazol-5(4H)-ones. mdpi.com Other green alternatives include ionic liquids (ILs) and deep eutectic solvents (DES), which are often non-volatile, recyclable, and can enhance reaction rates and yields. nih.gov
Catalyst-Free and Alternative Energy Sources : Developing catalyst-free reaction conditions is a major goal to avoid issues of metal toxicity and cost. rsc.org Reactions promoted by ultrasound radiation have been reported for the synthesis of 3-alkyl-5-aryl isoxazoles, offering advantages such as shorter reaction times, milder conditions, and high yields without a catalyst. nih.gov
Atom Economy : Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are favored. 1,3-dipolar cycloaddition reactions are inherently atom-economical. rsc.org
By integrating these optimization strategies and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable for industrial-scale application. nih.gov
Chemical Reactivity and Derivatization Strategies of 5 Tert Butyl Isoxazol 3 Yl Methanamine
Reactivity of the Isoxazole (B147169) Heterocycle
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement makes it relatively stable but also susceptible to specific types of reactions, including ring-opening under reductive conditions and substitution, primarily at the C4 position. The bulky tert-butyl group at the C5 position significantly influences the ring's reactivity, primarily through steric hindrance.
Oxidation Reactions and Derivative Formation
The isoxazole ring is generally resistant to oxidation. However, oxidative conditions can lead to the formation of various derivatives, often involving reagents that can initiate radical processes or oxidize substituents. For instance, tert-butyl nitrite (B80452) (TBN) has been employed in metal-free oxidative cyclization reactions to synthesize isoxazole structures from precursors like aryl methyl ketones. nih.gov This process involves the formation of a nitrile oxide intermediate through radical-mediated oxidation. nih.gov
While the isoxazole ring itself is robust, the tert-butyl substituent can be susceptible to oxidation under harsh conditions. The oxidation of tert-butyl groups attached to aromatic rings to form the corresponding carboxylic acids has been achieved using reagents like nitrogen dioxide (NO₂) gas at high temperatures. google.com Such a transformation on (5-(tert-Butyl)isoxazol-3-yl)methanamine would yield the corresponding isoxazole-5-carboxylic acid derivative, although this typically requires forcing conditions that might also affect the methanamine group.
Reduction Reactions Affecting the Isoxazole Ring and Amine Group
The N-O bond within the isoxazole ring is its most reactive site under reductive conditions. This bond can be cleaved through catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C, Raney Nickel, or Platinum) or with chemical reducing agents like zinc (Zn) or iron (Fe) in acetic acid. This reductive cleavage typically opens the ring to form a β-enaminoketone. For this compound, this reaction would be expected to yield an amino-substituted vinylogous amide. The primary amine of the methanamine group is generally stable under these reductive conditions.
The specific outcome of the reduction can be influenced by the reaction conditions and the substrate. The process is foundational for using isoxazoles as synthetic intermediates, effectively masking a 1,3-dicarbonyl functionality.
Substitution Reactions on the Isoxazole Core
The isoxazole ring can undergo substitution reactions, although its reactivity is lower than that of more electron-rich aromatic systems like benzene (B151609).
Electrophilic Aromatic Substitution : For isoxazoles, electrophilic substitution, when it occurs, is highly regioselective, favoring the C4 position. This is because the C4 position is the most electron-rich and can best stabilize the cationic intermediate formed during the reaction. However, in the case of this compound, the bulky tert-butyl group at the C5 position exerts significant steric hindrance, which can impede or prevent electrophiles from accessing the C4 position. youtube.com
Nucleophilic Aromatic Substitution (SNAr) : Nucleophilic aromatic substitution is generally difficult on the isoxazole ring unless it is activated by a strong electron-withdrawing group. For example, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group at the C5 position is displaced by various nucleophiles, including amines, thiols, and alkoxides. mdpi.com This provides a regioselective method for introducing substituents at the C5 position. mdpi.com
Reactions Involving the Methanamine Functional Group
The primary amine of the methanamine group is a key site for derivatization due to its nucleophilic character. It readily participates in a wide array of reactions common to primary amines.
Nucleophilic Substitution Reactions
As a primary amine, the methanamine moiety is a potent nucleophile. It can react with various electrophiles in nucleophilic substitution and addition reactions. For example, the related compound 3-amino-5-tert-butylisoxazole (B1265968) is utilized in palladium-catalyzed amination reactions with aryl bromides, demonstrating the nucleophilicity of the amino group attached to the isoxazole ring. sigmaaldrich.com Similarly, the methanamine group can participate in Mannich reactions, acting as the amine component, or react with alkyl halides to form secondary and tertiary amines.
Amide and Urea (B33335) Formation for Derivative Synthesis
One of the most widely exploited reactions of the methanamine group is its acylation to form amides and its reaction with isocyanates to form ureas. These reactions are crucial in medicinal chemistry for synthesizing libraries of compounds for drug discovery.
Amide Formation : The methanamine group reacts readily with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable N-acyl derivatives. This reaction is a common strategy for modifying the molecule's properties.
Urea Formation : The synthesis of urea derivatives from this compound or its parent amine, 3-amino-5-tert-butylisoxazole, is extensively documented, particularly in the development of kinase inhibitors. nih.govnih.gov The reaction typically involves treating the amine with an isocyanate. Alternatively, reagents like phosgene (B1210022), triphosgene (B27547), or N,N'-carbonyldiimidazole (CDI) can be used to first form an isocyanate intermediate in situ, which then reacts with another amine to yield an unsymmetrical urea. nih.govamazonaws.com This strategy has been instrumental in the synthesis of potent FMS-like tyrosine kinase-3 (FLT3) inhibitors, such as Quizartinib (AC220), where the N-(5-tert-butyl-isoxazol-3-yl) moiety is a key structural feature. researchgate.netnih.gov
The table below summarizes key reactions for derivatization:
Table 1: Derivatization Reactions of this compound| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Isoxazole Ring | Reductive Cleavage | H₂, Pd/C or Fe/HOAc | β-Enaminoketone |
| Isoxazole Ring | Electrophilic Substitution | Electrophile (e.g., Br₂) | C4-Substituted Isoxazole (Sterically Hindered) |
| Methanamine | Nucleophilic Acylation | Acyl Chloride, Base | N-Acyl Amide |
| Methanamine | Urea Formation | Isocyanate or CDI | N,N'-Disubstituted Urea |
Coordination Chemistry and Ligand Applications
The primary amino group and the nitrogen atom of the isoxazole ring in this compound suggest its potential as a bidentate ligand in coordination chemistry. However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the coordination of this compound with metal ions. While research on related isoxazole derivatives, such as those forming Schiff bases, has demonstrated their ability to form stable metal complexes, there is no specific information available on the coordination chemistry or ligand applications of this compound itself.
Construction of Complex Molecular Architectures
The chemical scaffold of this compound serves as a valuable building block in the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique combination of a bulky tert-butyl group, a reactive primary amine, and the isoxazole ring allows for its incorporation into larger molecules designed to interact with biological targets.
A significant application of this compound is in the synthesis of hybrid molecules, where it is combined with other bioactive scaffolds to create novel compounds with enhanced or specific biological activities. A prominent example of this is its use as a key component in the development of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors.
One such inhibitor is Quizartinib (AC220), a second-generation FLT3 inhibitor. nih.gov The synthesis of Quizartinib and its analogs involves the reaction of this compound with a phenylurea derivative which is attached to a larger heterocyclic system, such as an imidazo[2,1-b] rsc.orgnih.govbenzothiazole. beilstein-journals.orgmdpi.comnih.govdocumentsdelivered.com In this molecular architecture, the (5-(tert-Butyl)isoxazol-3-yl) moiety plays a crucial role in the molecule's interaction with the FLT3 receptor.
Further research has explored the synthesis of other novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as FLT3 inhibitors. nih.gov These studies have demonstrated that modifications to the other parts of the hybrid molecule, while retaining the this compound-derived portion, can lead to compounds with high potency against both wild-type and mutated forms of FLT3. nih.gov For instance, the compound N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea has shown significant antitumor activity in preclinical models. nih.gov
The following table summarizes key hybrid molecules synthesized using this compound as a building block:
| Compound Name | Bioactive Scaffold | Target | Reference |
| Quizartinib (AC220) | Imidazo[2,1-b] rsc.orgnih.govbenzothiazole | FLT3 | beilstein-journals.orgmdpi.comnih.govdocumentsdelivered.com |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | Imidazo[1,2-a]pyridine (B132010) | FLT3 | nih.gov |
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. The isoxazole ring is a known component in the design of peptidomimetics, where it can act as a bioisosteric replacement for peptide bonds or amino acid side chains, thereby influencing the conformational properties of the resulting molecule. rsc.orgnih.govnih.gov
Despite the general use of isoxazoles in this field, there is a lack of specific studies in the available scientific literature that describe the incorporation of this compound into peptidomimetics for the purpose of conformational control. While the structural features of this compound make it a plausible candidate for such applications, further research is needed to explore its potential in this area.
Biological and Biochemical Research Investigations of 5 Tert Butyl Isoxazol 3 Yl Methanamine and Its Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of (5-(tert-butyl)isoxazol-3-yl)methanamine, these investigations have been crucial in optimizing potency, selectivity, and pharmacokinetic profiles.
The biological activity of derivatives based on the this compound core is highly sensitive to the nature and position of various substituents. Research has predominantly focused on a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea compounds, which have been identified as potent inhibitors of FMS-like Tyrosine Kinase-3 (FLT3). nih.govnih.gov
Initial lead compounds in this series, while potent, suffered from suboptimal properties such as poor aqueous solubility. nih.gov SAR exploration was systematically undertaken to address these limitations. A key finding was the significant impact of modifications to the "right-hand side" of the molecule, typically a heterocyclic ring system attached to the phenylurea group. In one extensive study, various fused bicyclic heterocycles were explored. nih.gov This led to the discovery that an imidazo[1,2-a]pyridine (B132010) moiety was particularly effective. Further optimization through the introduction of substituents on this ring system revealed that a methoxy (B1213986) group at the 7-position resulted in a compound, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (designated as compound 16i), with high potency against the FLT3-ITD-bearing MV4-11 cell line and significant inhibitory activity toward the FLT3 enzyme. nih.gov
Another critical area of modification was the linker connecting the phenylurea core to the terminal heterocyclic system. The development of Quizartinib (AC220) involved replacing a carboxamide group from a previous series with a more soluble morpholino-ethoxy group. nih.govrsc.org This single modification dramatically improved the compound's pharmaceutical properties and in vivo efficacy, highlighting the profound influence of substituent changes designed to enhance physicochemical characteristics. nih.gov
The table below summarizes the SAR findings for a selection of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives against the FLT3-ITD positive MV4-11 cancer cell line.
| Compound ID | R Group (Substitution on Phenylurea) | Cell Proliferation IC50 (nM) on MV4-11 |
| Quizartinib (AC220) | 4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govresearchgate.netbenzothiazol-2-yl]phenyl | 0.56 researchgate.net |
| Compound 16i | 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl | 1.1 nih.gov |
| Lead Compound (AB530) | 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl with carboxamide linker | Potent, but with suboptimal PK nih.govrsc.org |
These studies collectively demonstrate that the potency and drug-like properties of this class of compounds can be finely tuned by strategic substitution on the peripheral heterocyclic systems. nih.gov
The spatial arrangement of atoms (stereochemistry) and the placement of substituents on the isoxazole (B147169) ring (positional isomerism) are critical factors that can dictate biological activity. While specific SAR studies detailing stereoisomers of this compound itself are not prominent in the reviewed literature, the importance of these principles for the broader isoxazole class is well-established.
For instance, research on acivicin, an antitumor agent containing a (5S)-isoxazole ring, has shown that stereochemistry plays a pivotal role in its biological function. mdpi.com Studies on isomers of a derivative, 3-Br-acivicin, revealed that only the natural (5S, αS) isomers exhibited significant antiplasmodial activity. mdpi.com This suggests that biological targets and cellular uptake mechanisms, such as amino acid transport systems, can be highly stereoselective. mdpi.com
The systematic exploration of SAR is heavily reliant on the design and synthesis of compound libraries, where specific parts of a lead molecule are methodically varied. For the this compound scaffold, researchers have designed and synthesized extensive series of N'-phenylurea derivatives to map out the chemical space and identify compounds with optimal activity against FLT3. nih.govnih.gov
The general synthetic strategy often involves a convergent approach. The core this compound is prepared and then coupled with a variety of substituted phenyl isocyanates or their precursors. These precursors, in turn, are built by attaching diverse and often complex heterocyclic systems to a para-substituted aniline (B41778). This modular approach allows for the generation of a large library of analogues by varying the heterocyclic component. nih.gov For example, a library was created by reacting the core amine with isocyanates derived from various anilines bearing different fused ring systems, such as imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole. nih.govnih.gov This process enabled a thorough investigation of the impact of the heterocyclic "right-hand" portion of the molecule on FLT3 inhibition, ultimately leading to the identification of highly potent compounds. nih.gov
Investigations into Molecular Mechanisms of Action
Understanding the precise molecular mechanism by which a compound exerts its biological effect is a critical step in drug development. For derivatives of this compound, investigations have pinpointed specific enzyme inhibition as the primary mechanism of action.
Derivatives of this compound have been primarily characterized as potent enzyme inhibitors. Their development has been overwhelmingly directed towards protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases like cancer. nih.govnih.gov
The most significant and well-documented therapeutic action of this compound class is the potent and selective inhibition of FMS-like Tyrosine Kinase-3 (FLT3). nih.govnih.gov FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplication (ITD) mutations, are one of the most common genetic abnormalities in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. researchgate.net
Quizartinib (AC220), a key derivative of this compound, is a second-generation FLT3 inhibitor. researchgate.net Mechanistic studies have revealed that it is a type II kinase inhibitor. This means it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase. researchgate.net By locking the enzyme in this inactive state, Quizartinib prevents the autophosphorylation of the kinase domain, which is the critical first step in activating downstream signaling pathways. nih.govresearchgate.net The blockade of these pathways, which include RAS/MAPK and JAK/STAT5, ultimately inhibits FLT3-ITD-dependent cell proliferation and induces apoptosis (programmed cell death) in the malignant cells. researchgate.netnih.gov The high potency of Quizartinib is reflected in its low nanomolar IC₅₀ values against both wild-type FLT3 and, more importantly, the constitutively active FLT3-ITD mutant. researchgate.net
The table below shows the inhibitory activity of Quizartinib against the FLT3 kinase and its effect on a leukemia cell line driven by the FLT3-ITD mutation.
| Compound | Target | Assay Type | Activity (IC50 / Kd) |
| Quizartinib (AC220) | FLT3 Kinase | Binding Affinity | 1.1 nM (Kd for active metabolite AC886) researchgate.net |
| Quizartinib (AC220) | MV4-11 Cells (FLT3-ITD) | Cell Proliferation | 0.56 nM (IC50) researchgate.net |
This targeted mechanism of action, focused on a key oncogenic driver, exemplifies the modern approach to cancer therapy and highlights the therapeutic potential of the this compound scaffold.
Enzyme Inhibition and Modulation Studies
Peptide Deformylase Inhibition
Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis, making it a key target for novel antibacterial agents. researchgate.netnih.gov A series of isoxazole-3-hydroxamic acid derivatives have been identified as a new class of non-peptidic PDF inhibitors. researchgate.netnih.gov The design of these inhibitors centers on the isoxazole ring as a scaffold to present a hydroxamic acid moiety, which chelates the active site metal ion (typically Fe²⁺ or Ni²⁺) of the PDF enzyme, leading to its inhibition.
The synthesis and evaluation of these compounds have confirmed their inhibitory activity against PDF. nih.gov While specific data for a derivative containing a 5-tert-butyl group was not detailed in the primary reports, the structure-activity relationship studies of various isoxazole-based analogs provide a foundation for the design of potent PDF inhibitors based on this scaffold. researchgate.netnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels. nih.gov Inhibiting VEGFR-2 is a major strategy in cancer therapy to cut off the blood supply to tumors. nih.govmdpi.com
Derivatives based on the isoxazole scaffold have been investigated as VEGFR-2 inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been employed to optimize the isoxazole pharmacophore for VEGFR-2 inhibition. These computational studies suggest that the presence of electron-donating groups on an associated benzene (B151609) ring enhances inhibitory activity. nih.gov Docking analyses revealed that isoxazole derivatives can establish strong binding affinities with key amino acid residues in the VEGFR-2 active site, such as Cys919, Asp1046, and Glu885. nih.gov While many different heterocyclic cores have been explored for VEGFR-2 inhibition, the fundamental binding requirements, such as a hydrophilic linker with hydrogen bond donor/acceptor capabilities and a hydrophobic tail, are well-suited to designs incorporating the isoxazole moiety. mdpi.commdpi.com
Table 2: VEGFR-2 Inhibition by Heterocyclic Derivatives
| Compound Class | Lead Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Benzoxazole Derivative | 12l | VEGFR-2 | 97.38 | nih.gov |
| Benzoxazole Derivative | 12i | VEGFR-2 | 155 | nih.gov |
| Benzoxazole Derivative | 12d | VEGFR-2 | 194.6 | nih.gov |
| Reference Compound | Sorafenib | VEGFR-2 | 48.16 | nih.gov |
Receptor Binding Affinities and Ligand-Target Interactions
The efficacy of this compound derivatives as inhibitors is fundamentally determined by their binding affinity and specific interactions with the target protein. A prominent example is the derivative Quizartinib (AC220), a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor. researchgate.netnih.govdocumentsdelivered.com Quizartinib, which features the N-(5-tert-butyl-isoxazol-3-yl) moiety, binds to the inactive conformation of the FLT3 kinase. researchgate.net This interaction stabilizes the inactive state, preventing autophosphorylation and blocking the downstream signaling that drives cell proliferation in certain types of acute myeloid leukemia (AML). researchgate.net The high affinity of Quizartinib is reflected in its potent cellular activity, with an IC50 value of 0.56 nM against the FLT3-ITD expressing MV4-11 cell line. researchgate.net
Structure-activity relationship (SAR) studies on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs have further elucidated the specific interactions driving potency. For instance, compound 16i from one such study, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, was identified as a highly potent FLT3 inhibitor that induces apoptosis in a concentration-dependent manner. nih.gov
Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506), Norepinephrine)
While the isoxazole scaffold is found in compounds with antidepressant activities, specific research detailing the direct modulation of neurotransmitter systems like serotonin and norepinephrine (B1679862) by this compound or its immediate derivatives is not extensively covered in the reviewed literature. Broader studies note that isoxazole derivatives can possess antidepressant and analgesic properties, but specific receptor binding or reuptake inhibition data for this particular chemical family remains an area for further investigation. researchgate.net
Interactions with Wnt/β-catenin Signaling Pathways
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer. nih.govmdpi.comnih.gov GSK-3β is a key negative regulator of this pathway; when active, it phosphorylates β-catenin, marking it for destruction. mdpi.com Therefore, inhibitors of GSK-3β, including those based on the isoxazole scaffold, can activate Wnt/β-catenin signaling by preventing β-catenin degradation. This allows β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes. mdpi.com
Direct modulators of the Wnt pathway containing an isoxazole ring have also been identified. One such small molecule, Isoxazole 9 (ISX9), was found to be a novel agonist of the Wnt/β-catenin pathway. nih.gov ISX9 targets Axin1, a component of the β-catenin destruction complex, and enhances the interaction between Axin1 and the LRP6 co-receptor. nih.gov This action stabilizes β-catenin and upregulates Wnt target genes. nih.gov Another study showed that an isoxazole chalcone (B49325) derivative could activate the Wnt pathway by increasing the phosphorylation of GSK3β, leading to an increase in total β-catenin. mdpi.com
Cellular Pathway Modulation
The inhibition of specific enzymes and receptors by this compound derivatives translates into the modulation of broader cellular pathways critical to disease pathology.
Apoptosis and Cell Cycle Control: Inhibition of kinases like FLT3 by derivatives such as Quizartinib and compound 16i directly leads to the induction of apoptosis (programmed cell death) and suppression of proliferation in cancer cells. researchgate.netnih.gov
Angiogenesis: By inhibiting VEGFR-2, isoxazole-based compounds can block the downstream signaling cascades responsible for endothelial cell proliferation and migration, thereby disrupting the formation of new blood vessels that tumors rely on for growth. nih.govmdpi.com
Gene Transcription and Immune Response: Dual inhibition of HDAC and GSK-3β can modulate gene expression on a large scale. This has been shown to restore neuronal survival and maturation in disease models and to shift the immune response of macrophages towards a neuroprotective or antimicrobial phenotype. nih.govmdpi.comnih.gov
Bacterial Viability: Inhibition of peptide deformylase by isoxazole-hydroxamic acid derivatives disrupts an essential step in bacterial protein maturation, leading to bactericidal or bacteriostatic effects. nih.gov
Stem Cell and Tissue Regeneration: Activation of the Wnt/β-catenin pathway by isoxazole compounds like ISX9 has been shown to promote the transition of hair follicles from a resting (telogen) to a growth (anagen) phase, highlighting a role in regenerative processes. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
Derivatives of this compound have been a focal point of research for their ability to induce programmed cell death (apoptosis) and halt the cell division cycle, crucial mechanisms for controlling cancer cell proliferation.
One prominent area of investigation involves N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, which have been identified as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3). nih.gov A specific derivative, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, was shown to induce apoptosis in a concentration-dependent manner in acute myeloid leukemia (AML) cells. nih.gov The mechanism of apoptosis induction often involves the activation of a cascade of enzymes called caspases. Studies on other cytotoxic compounds have shown this can lead to the cleavage of substrates like procaspase-3 and PARP-1. nih.gov
In addition to apoptosis, these compounds can trigger cell cycle arrest, preventing cancer cells from replicating. Research on various therapeutic agents demonstrates that they can arrest the cell cycle at different phases, such as G1, S, or G2/M. nih.govmdpi.comnih.gov For instance, some agents cause arrest in the G2/M phase, an effect that can be correlated with the downregulation of key checkpoint proteins like cyclin B1. nih.govfrontiersin.org Other compounds have been observed to increase the cell population in the G1 and G2 phases while decreasing it in the S phase. mdpi.com This disruption of the normal cell cycle progression is a key component of their anti-proliferative effects. frontiersin.org
Research into Specific Biological Activities (In Vitro Studies)
Anti-Oncogenic Investigations in Cancer Cell Lines
The this compound scaffold is central to a class of potent anti-cancer agents, particularly FLT3 inhibitors developed for acute myeloid leukemia (AML). nih.gov Mutations in the FLT3 enzyme are common in AML and are associated with a poor prognosis, making it a critical therapeutic target. researchgate.net
A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were synthesized and tested for their activity against FLT3. nih.gov The compound Quizartinib (AC220), chemically identified as N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govbiorxiv.orgbenzothiazol-2-yl]phenyl}urea, emerged from this research as a uniquely potent and selective FLT3 inhibitor. nih.govdocumentsdelivered.com In vitro studies demonstrated its high cytotoxicity against the FLT3-ITD-bearing human AML cell line MV4-11. nih.gov Further investigations with Quizartinib on human AML cell lines, including MOLM-13 and MV4-11, confirmed its ability to suppress the expression of key genes involved in fatty acid metabolism. researchgate.net Another derivative, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (compound 16i), also showed high potency against MV4-11 cells and induced complete tumor regression in xenograft models. nih.gov
Table 1: In Vitro Anti-Oncogenic Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Target | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Quizartinib (AC220) | FLT3 | Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13 | Potent and selective inhibition, suppression of metabolic gene expression. | nih.gov, researchgate.net, documentsdelivered.com |
| Compound 16i | FLT3 | Acute Myeloid Leukemia (AML) | MV4-11 | High potency, induction of apoptosis. | nih.gov |
Anti-Inflammatory Research
Research has explored the anti-inflammatory potential of the broader isoxazole chemical family. The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes, which are mediators in a range of inflammatory conditions. biorxiv.org Consequently, developing inhibitors for 5-LOX is an attractive strategy for creating anti-inflammatory therapies. biorxiv.org
In vitro studies on newly synthesized isoxazole derivatives have demonstrated excellent 5-LOX blocking effects. biorxiv.org The mechanism involves inhibiting the 5-LOX enzyme, which in turn reduces the production of leukotrienes. biorxiv.org This is significant because suppressing the 5-LOX pathway may help mitigate some of the gastrointestinal and cardiovascular side effects associated with traditional COX-1/2 inhibitor anti-inflammatory drugs. biorxiv.org The anti-inflammatory activity of compounds is often evaluated in vitro using macrophage cell lines like RAW264.7, where researchers measure the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov
Anti-Infective Research: Antibacterial and Antiviral Activities
The isoxazole scaffold is recognized for its potential in developing agents with a variety of bioactivities, including anti-infective properties. researchgate.net Research into isoxazole-5(4H)-one derivatives, synthesized using enzyme-catalyzed reactions, included evaluations of their antimicrobial capabilities. rsc.org
These studies tested the synthesized compounds against both Gram-positive and Gram-negative bacterial strains to determine their spectrum of activity. rsc.org The broader family of isoxazole derivatives has been investigated for a range of biological applications, with studies noting their potential as antibacterial and antifungal agents. researchgate.net
Neurological Research: Antidepressant Potential
While direct research focusing on the antidepressant potential of this compound is not extensively detailed, related compounds have been evaluated for their effects on central nervous system (CNS) cancer cells. A novel indole (B1671886) ethyl isothiocyanate analog demonstrated selective cytotoxicity against several CNS cancer cell lines, including glioblastoma and astroglioma cells. nih.gov Similarly, certain 1,2,4-triazol-3-amine analogs have shown inhibitory activity against the CNS cancer cell line SNB-75. mdpi.com These findings indicate that compounds with related structural motifs can cross the blood-brain barrier and exert biological effects within the CNS, a prerequisite for any potential neurological application. However, specific investigations into the antidepressant mechanisms remain a separate area for future research.
Biochemical Assay Applications for Enzyme and Metabolic Pathway Studies
Derivatives of this compound have proven to be valuable tools in biochemical research for studying specific enzymes and metabolic pathways.
The potent and highly specific FLT3 inhibitor Quizartinib (AC220) has been used as a chemical probe to investigate cellular metabolism. researchgate.net In one study, Quizartinib was used to treat AML cell lines to determine if the pharmaceutical inhibition of FLT3 would disrupt SREBP-mediated fatty acid metabolism. researchgate.net The study found that the inhibitor consistently suppressed the mRNA expression of key metabolic enzymes, including ACLY, ACACA, FASN, and SCD, confirming the link between the FLT3 signaling pathway and lipid biosynthesis. researchgate.net
Additionally, isoxazole derivatives have been central to the development of biochemical assays for enzyme inhibition, such as the in vitro 5-LOX enzyme inhibition assay used to screen for anti-inflammatory potential. biorxiv.org In other applications, certain isoxazole derivatives that exhibit fluorescence have been developed as live cell-imaging probes, allowing for the selective staining of organelles like early endosomes in bioimaging experiments. rsc.org
Table 2: Applications in Biochemical and Enzyme Assays This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Assay/Application Type | Target Pathway/Enzyme | Purpose of Study | Reference(s) |
|---|---|---|---|---|
| Quizartinib (AC220) | Metabolic Pathway Inhibition | SREBP-mediated fatty acid synthesis (via FLT3) | To probe the link between FLT3 signaling and lipid metabolism. | researchgate.net |
| Isoxazole Derivatives | Enzyme Inhibition Assay | 5-Lipoxygenase (5-LOX) | To screen for anti-inflammatory activity. | biorxiv.org |
Computational and Theoretical Chemistry Applications in Research
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure of molecules, enabling the prediction of various chemical and physical properties from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties of isoxazole (B147169) derivatives. For molecules incorporating the (5-(tert-Butyl)isoxazol-3-yl) moiety, DFT calculations, often using functionals like B3LYP, provide detailed information on bond lengths, bond angles, and dihedral angles. This allows for a precise three-dimensional representation of the molecule's structure.
Furthermore, DFT is utilized to calculate the distribution of electron density, which is critical for understanding and predicting a molecule's reactivity. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visualizes the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. In derivatives containing the tert-butyl isoxazole core, these calculations help to understand how electronic effects influence their interaction with biological targets.
| Parameter | Description | Typical Calculated Value Range |
| Bond Length (C=N) | The length of the carbon-nitrogen double bond within the isoxazole ring. | 1.30 - 1.35 Å |
| Bond Length (N-O) | The length of the nitrogen-oxygen single bond within the isoxazole ring. | 1.38 - 1.42 Å |
| Bond Angle (C-N-O) | The angle formed by the C-N-O atoms within the isoxazole ring. | 108° - 112° |
| Dihedral Angle | The torsion angle defining the orientation of the tert-butyl group relative to the isoxazole ring. | Varies based on conformation |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 - 4.0 Debye |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity.
For isoxazole-based compounds, HOMO/LUMO analysis reveals the regions of the molecule most likely to participate in chemical reactions. The HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient areas. In the context of drug design with derivatives of (5-(tert-Butyl)isoxazol-3-yl)methanamine, understanding the FMOs can help predict how the molecule will interact with amino acid residues in a protein's active site. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Isoxazoles Note: The values in this table are representative of those found for isoxazole derivatives in computational studies and are for illustrative purposes.
| Molecular Orbital | Description | Representative Energy Range (eV) |
| HOMO | Highest Occupied Molecular Orbital; related to electron-donating capability. | -6.5 to -8.0 |
| LUMO | Lowest Unoccupied Molecular Orbital; related to electron-accepting capability. | -1.0 to -2.5 |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO; indicates chemical stability. | 4.5 to 6.0 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on molecular behavior, from conformational flexibility to interactions with other molecules.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is a computational technique used to identify the stable, low-energy conformations of a molecule. For this compound, the bulky tert-butyl group significantly restricts the rotational freedom around the bond connecting it to the isoxazole ring.
Computational methods, such as systematic or stochastic conformational searches, are used to explore the potential energy landscape of the molecule. This process generates a variety of possible conformers, and their relative energies are calculated to determine their stability. Identifying the global minimum energy conformation, as well as other low-energy conformers, is essential for subsequent docking studies, as it is often one of these shapes that binds to a biological target.
Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. Derivatives of this compound, such as the potent FLT3 inhibitor Quizartinib, have been the subject of such studies.
In these simulations, the (5-(tert-Butyl)isoxazol-3-yl) moiety plays a critical role in anchoring the ligand within the protein's binding pocket. Docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. For example, the tert-butyl group often engages in hydrophobic interactions, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.
| Moiety Component | Type of Interaction | Interacting Amino Acid Residues (Examples) |
| tert-Butyl Group | Hydrophobic / Van der Waals | Leucine, Valine, Isoleucine, Phenylalanine |
| Isoxazole Ring (Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Cysteine |
| Isoxazole Ring (Nitrogen) | Hydrogen Bond Acceptor / π-stacking | Asparagine, Glutamine, Phenylalanine, Tyrosine |
| Methanamine Group | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine |
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules. By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out the entire reaction pathway. This provides insights into the feasibility of a proposed synthetic route and can help in optimizing reaction conditions.
For the synthesis of isoxazole derivatives, computational studies can elucidate the mechanism of the ring-forming cycloaddition reactions. By modeling the transition state structures, researchers can understand the factors that control the regioselectivity of the reaction, ensuring the desired isomer, such as a 3,5-disubstituted isoxazole, is formed. These insights are crucial for the efficient and targeted synthesis of compounds like this compound and its derivatives.
In Silico ADME Prediction for Research Prioritization
In the realm of contemporary drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in prioritizing research efforts. The use of computational, or in silico, models to predict these characteristics allows for the rapid and cost-effective screening of numerous molecules, identifying those with the highest potential for success as therapeutic agents. This approach minimizes the investment in compounds that are likely to fail in later stages of development due to unfavorable pharmacokinetic profiles. For the compound this compound, in silico ADME prediction provides valuable insights into its potential as a drug candidate or as a scaffold for further chemical modifications.
The prediction of ADME properties is often accomplished using a variety of computational models, such as those available through platforms like pkCSM and SwissADME. nih.govuq.edu.auuq.edu.auswissadme.ch These tools utilize a compound's chemical structure, typically inputted as a SMILES (Simplified Molecular-Input Line-Entry System) string, to calculate a wide range of pharmacokinetic and physicochemical parameters. These predictions are based on machine learning algorithms trained on large datasets of experimentally determined properties of other molecules. nih.gov
For this compound, a comprehensive in silico ADME profile can be generated to guide its research prioritization. The following tables present predicted values for key ADME parameters, offering a detailed look at the compound's likely behavior in a biological system.
Physicochemical Properties and Lipophilicity
The fundamental physicochemical properties of a molecule, such as its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP), are foundational to its ADME profile. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 154.22 g/mol | Yes (< 500) |
| LogP (Consensus) | 1.35 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
Water Solubility
Aqueous solubility is a crucial factor for drug absorption. Poor solubility can lead to low bioavailability. The predicted water solubility for this compound suggests it is moderately soluble.
| Parameter | Predicted Value |
| Water Solubility (logS) | -2.5 |
Absorption
The ability of a compound to be absorbed into the bloodstream, typically after oral administration, is a key determinant of its efficacy. In silico models can predict intestinal absorption and permeability through cell lines like Caco-2.
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | 90% | High absorption |
| Caco-2 Permeability (log Papp) | 0.25 cm/s | Moderate permeability |
Distribution
Once absorbed, a drug's distribution throughout the body influences its site of action and potential for off-target effects. Key parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).
| Parameter | Predicted Value | Interpretation |
| VDss (log L/kg) | 0.15 | Low distribution |
| BBB Permeability (logBB) | -0.8 | Low BBB penetration |
Metabolism
The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting whether a compound is a substrate or inhibitor of these enzymes is vital for assessing potential drug-drug interactions.
| CYP Isoform | Substrate Prediction | Inhibitor Prediction |
| CYP1A2 | No | No |
| CYP2C19 | No | No |
| CYP2C9 | No | Yes |
| CYP2D6 | Yes | No |
| CYP3A4 | Yes | No |
Excretion
The primary routes of drug elimination from the body are through metabolism and excretion. Total clearance and renal clearance are key indicators of how quickly a compound is removed.
| Parameter | Predicted Value |
| Total Clearance (log ml/min/kg) | 0.5 |
| Renal OCT2 Substrate | No |
The in silico ADME profile of this compound indicates that it possesses several favorable drug-like properties, including high intestinal absorption and compliance with Lipinski's Rule of Five. Its predicted inhibition of CYP2C9 and substrate status for CYP2D6 and CYP3A4 are important considerations for potential metabolic interactions. The low predicted blood-brain barrier permeability suggests it is less likely to cause central nervous system side effects. These computational findings are instrumental in prioritizing this compound for further in vitro and in vivo studies, as they provide a solid, data-driven foundation for its potential as a lead structure in drug discovery programs.
Advanced Research Applications and Future Directions
Role as a Privileged Scaffold in Contemporary Drug Discovery Programs
The isoxazole (B147169) ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets and its presence in numerous bioactive compounds. nih.gov The favorable pharmacological profile of isoxazoles can be partly attributed to the 1,2-position of their electronegative oxygen and nitrogen atoms, which are capable of forming hydrogen bonding interactions with proteins. nih.gov
The (5-tert-butyl)isoxazol-3-yl moiety, in particular, has proven to be a cornerstone in the development of potent and selective kinase inhibitors. Its most prominent application is as a key structural component of Quizartinib (AC220), a highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. acs.orgnih.gov FLT3 is a critical target in the treatment of Acute Myeloid Leukemia (AML), and inhibitors containing this isoxazole scaffold have been explored as a viable therapy. acs.orgnih.govresearchgate.net The development of Quizartinib underscored the value of the (5-tert-butyl)isoxazol-3-yl group in designing molecules with high efficacy and desirable pharmacokinetic properties. acs.orgdocumentsdelivered.com Research programs continue to build upon this success, utilizing the scaffold to create next-generation inhibitors targeting various kinases implicated in cancer and other diseases. nih.gov
Table 1: Prominent Drug Candidates Containing the (5-tert-butyl)isoxazol-3-yl Scaffold
| Compound Name | Therapeutic Target | Application Area | Key Research Finding |
|---|---|---|---|
| Quizartinib (AC220) | FMS-like tyrosine kinase-3 (FLT3) | Oncology (Acute Myeloid Leukemia) | Identified as a uniquely potent, selective, and efficacious FLT3 inhibitor with a desirable pharmacokinetic profile. acs.orgnih.govdocumentsdelivered.com |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) | FLT3 | Oncology (Acute Myeloid Leukemia) | Showed high potency against FLT3-ITD-bearing cells and led to complete tumor regression in xenograft models. nih.gov |
| AB530 | FLT3 | Oncology (Acute Myeloid Leukemia) | A potent and selective FLT3 kinase inhibitor that served as a precursor in the development of Quizartinib. acs.org |
Development of (5-(tert-Butyl)isoxazol-3-yl)methanamine Derivatives as Chemical Probes for Biological System Elucidation
A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. The high potency and selectivity of molecules derived from the this compound scaffold make them excellent candidates for such probes. For instance, Quizartinib and its analogues serve as powerful tools for elucidating the complex roles of FLT3 kinase in both normal and disease-state cellular signaling pathways. acs.orgresearchgate.net
By modifying the core structure, researchers can develop a suite of probes with varying properties. These derivatives can be used to investigate the biological consequences of inhibiting a specific kinase, identify new substrates, and map out signaling networks. The development of these specialized molecules is crucial for validating new drug targets and understanding the fundamental mechanisms of disease.
Applications in Agrochemical Research for Novel Pesticides and Herbicides
The isoxazole and isoxazoline (B3343090) heterocycles are emerging as important scaffolds in the discovery of new pesticides. nih.gov Derivatives of isoxazole have demonstrated a wide array of biological activities, including insecticidal, herbicidal, and fungicidal properties. researchgate.net
Specifically, a derivative of the core compound, Tert-Butyl 5-Tert-Butylisoxazol-3-Ylcarbamate, is noted for its utility in agrochemical research as a potential pesticide. chemimpex.com Researchers have explored this compound as an intermediate in the development of novel herbicides and fungicides, capitalizing on its ability to inhibit critical biological pathways in target organisms. chemimpex.com The robust tert-butyl group can enhance stability, a desirable feature for agrochemical formulations. chemimpex.com Furthermore, broader research into isoxazoline derivatives has led to the discovery of candidates with high insecticidal activity combined with lower toxicity to beneficial insects like bees, addressing the critical "toxicity-efficacy tradeoff" in modern pesticide development. nih.gov
Exploration in Material Science for Functional Material Development
Beyond biological applications, isoxazole-containing compounds are being explored in the field of material science. The unique electronic properties of the isoxazole ring make it an attractive building block for creating novel functional materials. Isoxazoline derivatives, for example, are noted for possessing excellent optoelectronic properties. nih.gov
Research indicates that compounds like Tert-Butyl 5-Tert-Butylisoxazol-3-Ylcarbamate can be used to develop advanced materials with unique characteristics, such as enhanced thermal stability and resistance to degradation. chemimpex.com The synthesis of isoxazole-fused polycyclic structures is an active area of research for creating new materials with potential applications in electronics and polymer science. mdpi.com The versatility of the isoxazole scaffold allows for its incorporation into a variety of polymers and organic frameworks, opening avenues for the development of materials with tailored optical, electronic, and physical properties.
Emerging Trends and Prospective Avenues in Isoxazole Chemistry Research
The field of isoxazole chemistry is continually evolving, with several emerging trends shaping its future direction. One major trend is the development of novel and more efficient synthetic methodologies. This includes new cycloaddition reactions and functionalization techniques that allow for the creation of a wider and more complex array of isoxazole derivatives. mdpi.com
Another significant trend is the application of isoxazole scaffolds in developing molecules that target multiple biological pathways simultaneously, which can be advantageous for treating complex diseases. researchgate.net There is also growing interest in using isoxazoles as key intermediates for synthesizing other complex heterocyclic systems. The isoxazole ring's unique reactivity allows it to serve as a precursor for generating diverse molecular architectures for various scientific applications. nih.gov
Rational Design Strategies for Next-Generation Bioactive Molecules
Rational design is a critical strategy in modern chemistry for creating molecules with specific, predetermined properties. This approach is heavily utilized in the development of derivatives of this compound. For example, the discovery of Quizartinib (AC220) involved a rational design process where an initial lead compound (AB530) was modified to improve its aqueous solubility and pharmacokinetic profile without sacrificing potency. acs.orgdocumentsdelivered.com
Structure-activity relationship (SAR) studies are central to this process. By systematically modifying different parts of the lead molecule and evaluating the resulting changes in biological activity, researchers can build a comprehensive understanding of which structural features are essential for function. This knowledge allows for the targeted design of next-generation molecules with enhanced efficacy and better properties.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for N-(5-(tert-butyl)isoxazol-3-yl) Derivatives
| Structural Moiety | Modification | Impact on Activity/Property | Reference |
|---|---|---|---|
| (5-tert-butyl)isoxazol-3-yl group | Core component | Considered essential for high-potency binding to targets like FLT3 kinase. | acs.orgnih.gov |
| Urea (B33335) linker | Connects the isoxazole head to the phenyl ring | Crucial for maintaining the correct orientation and interaction with the target protein. | nih.gov |
| Terminal phenyl ring substituents | Addition of fused rings (e.g., imidazo[1,2-a]pyridine) | Significantly increases potency against FLT3-ITD. | nih.gov |
| Carboxamide group (on terminal ring system) | Replacement with a water-solubilizing group (e.g., morpholin-4-yl-ethoxy) | Improved aqueous solubility and oral pharmacokinetic properties, leading to the development of Quizartinib from its precursor. | acs.orgdocumentsdelivered.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
